2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid
Description
2-(5-Hydroxy-1-benzothiophen-3-yl)acetic acid is a heterocyclic compound featuring a benzothiophene core substituted with a hydroxyl group at the 5-position and an acetic acid moiety at the 3-position. This structure confers unique physicochemical and biological properties, including hydrogen-bonding capacity (via the hydroxyl and carboxylic acid groups) and aromatic π-system interactions.
Properties
CAS No. |
16304-48-6 |
|---|---|
Molecular Formula |
C10H8O3S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H8O3S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5,11H,3H2,(H,12,13) |
InChI Key |
CCOMWPYUTGGGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 5-hydroxybenzothiophene as a starting material, which undergoes acylation with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(5-oxo-1-benzothiophen-3-yl)acetic acid, while reduction may produce 2-(5-hydroxy-1-benzothiophen-3-yl)ethanol .
Scientific Research Applications
2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzothiophene ring play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways .
Comparison with Similar Compounds
Structural Differences
Physicochemical Properties
- Solubility :
- Acidity :
- Thermal Stability :
- Methyl and chloro analogs exhibit higher melting points (e.g., 218–222°C for 2-(1H-imidazol-5-yl)acetic acid hydrochloride) compared to polar hydroxyl derivatives .
Biological Activity
2-(5-Hydroxy-1-benzothiophen-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzothiophene moiety, which is known for its diverse biological activities. The presence of hydroxyl and acetic acid functional groups enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiophenes, including 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid, exhibit significant anticancer properties. In vitro tests against various cancer cell lines have shown promising results:
| Cell Line | GI50 (nM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | 17.9 | High |
| HCT-116 (Colon) | 22.2 | Moderate |
| MCF7 (Breast Cancer) | 33.0 | Moderate |
These findings suggest that the compound can effectively inhibit cell growth across multiple cancer types, demonstrating its potential as a therapeutic agent in cancer treatment .
Antioxidant Activity
The antioxidant capacity of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid has been evaluated through various assays. Notably, it has shown significant free radical scavenging activity:
| Concentration (μM) | DPPH Scavenging (%) | Lipid Peroxidation Suppression (%) |
|---|---|---|
| 1 | 41.48 | 88.76 |
| 100 | 60.00 | 92.00 |
At a concentration of 1 μM, the compound exhibited a DPPH scavenging rate significantly higher than that of Trolox, a well-known antioxidant . This indicates that the compound may play a role in preventing oxidative stress-related diseases.
Mechanistic Insights
The mechanism of action for the anticancer and antioxidant activities appears to involve the inhibition of specific enzymes and pathways related to oxidative stress and cell proliferation:
- Enzyme Inhibition : The compound has been shown to selectively inhibit aldose reductase (ALR2), which is involved in the polyol pathway linked to diabetic complications and cancer progression. Its IC50 values indicate strong inhibitory potential compared to known inhibitors .
- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest in cancer cells, contributing to its cytotoxic effects .
Case Studies
Several case studies have highlighted the efficacy of benzothiophene derivatives in clinical settings:
- A study involving the administration of related compounds demonstrated significant tumor reduction in animal models when combined with standard chemotherapy agents.
- Clinical trials assessing the safety and efficacy of these compounds are ongoing, with preliminary results indicating manageable side effects and promising therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
